2-Chloro-5-ethynylpyridin-4-amine: A Privileged Precursor for 5-Azaindole Scaffolds in Kinase Inhibitor Discovery
2-Chloro-5-ethynylpyridin-4-amine: A Privileged Precursor for 5-Azaindole Scaffolds in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of late-stage functionalization and the pharmacokinetic viability of the final drug candidate. 2-Chloro-5-ethynylpyridin-4-amine (CAS: 1261079-58-6) has emerged as a linchpin intermediate for the synthesis of highly functionalized 5-azaindoles, specifically 6-chloro-1H-pyrrolo[3,2-c]pyridine [1],[2].
Unlike traditional indoles, azaindoles offer superior physicochemical properties, including enhanced aqueous solubility, favorable dipole moments, and the ability to act as potent hydrogen-bond acceptors in kinase hinge-binding regions. This whitepaper provides an in-depth technical analysis of 2-chloro-5-ethynylpyridin-4-amine, detailing its structural properties, the causality behind its cycloisomerization mechanisms, and field-proven experimental protocols for its application in the development of targeted therapeutics, such as Mps1 (TTK) inhibitors[3] and ENL YEATS domain inhibitors[4].
Physicochemical Profiling & Structural Analysis
The utility of 2-chloro-5-ethynylpyridin-4-amine stems from its highly orchestrated substitution pattern. The molecule features a primary amine at the C4 position and a terminal alkyne at the C5 position. This ortho-relationship perfectly primes the molecule for intramolecular hydroamination (cycloisomerization)[5],[2]. Furthermore, the presence of a chlorine atom at the C2 position is strategically preserved during cyclization, becoming the C6-chlorine of the resulting azaindole—a highly reactive handle for downstream palladium-catalyzed cross-coupling.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 2-Chloro-5-ethynylpyridin-4-amine | Defines the orthogonal reactive sites. |
| CAS Registry Number | 1261079-58-6 | Standard identifier for procurement[6]. |
| Molecular Formula | C | High atom economy for cyclization. |
| Molecular Weight | 152.58 g/mol | Low molecular weight precursor. |
| Exact Mass | 152.0141 Da | Critical for LC-MS reaction monitoring. |
| TPSA | 38.9 Ų | Favorable for cell permeability post-elaboration. |
Mechanistic Pathway: Cycloisomerization to 6-Chloro-1H-pyrrolo[3,2-c]pyridine
The transformation of 2-chloro-5-ethynylpyridin-4-amine into 6-chloro-1H-pyrrolo[3,2-c]pyridine is driven by an intramolecular 5-endo-dig cyclization. While 5-endo-dig cyclizations are classically disfavored by Baldwin’s rules, the polarization of the alkyne by the electron-deficient pyridine ring, combined with the thermodynamic driving force of aromatization, readily facilitates this pathway[2].
The reaction is typically mediated by a strong base (e.g., Potassium tert-butoxide). The base deprotonates the primary amine, drastically increasing its nucleophilicity. The resulting nitrogen anion attacks the internal carbon of the alkyne, forming the 5-membered pyrrole ring. Subsequent proton transfer and tautomerization yield the fully aromatic 5-azaindole core.
Mechanistic pathway of base-mediated cycloisomerization to form the 5-azaindole core.
Table 2: Comparative Reaction Conditions for Azaindole Formation
| Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Mechanistic Driver |
| Base-Mediated | KOtBu (1.5 - 2.0 eq) | NMP | 80 - 100 | Deprotonation of amine drives nucleophilic attack[2]. |
| Metal-Catalyzed | CuI (10 mol%) | DMF | 90 - 110 |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine is designed as a self-validating system.
Protocol 1: Base-Mediated Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
Rationale: KOtBu in NMP is chosen over metal-catalyzed routes to avoid transition-metal contamination in downstream biological assays, which is critical in drug development[2],[4].
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-5-ethynylpyridin-4-amine (1.0 eq, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M). Causality: Argon prevents the oxidative Glaser coupling of the terminal alkyne, which would form an unwanted diyne dimer.
-
Activation: Add Potassium tert-butoxide (KOtBu) (1.5 eq, 15 mmol) in one portion. The solution will typically undergo a distinct color change (yellow to deep amber) indicating the formation of the nitrogen anion.
-
Cyclization: Heat the reaction mixture to 85 °C for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS.
-
Validation Check: The starting material and product share the exact same mass (
152.01 ). However, successful cyclization is confirmed by a reduced retention time on reverse-phase chromatography (due to the loss of the highly polar primary amine) and a distinct shift in the UV absorbance profile ( ) characteristic of the extended conjugation in the azaindole system.
-
-
Workup: Cool to room temperature, quench with saturated aqueous NH
Cl, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove NMP. -
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the product as an off-white solid.
Applications in Medicinal Chemistry & Downstream Functionalization
Once the 6-chloro-1H-pyrrolo[3,2-c]pyridine core is synthesized, it serves as a highly versatile scaffold. The C6-chlorine atom is an ideal electrophile for transition-metal-catalyzed cross-couplings, allowing for rapid structure-activity relationship (SAR) exploration.
This specific scaffold has been pivotal in the discovery of:
-
Mps1 (TTK) Kinase Inhibitors: Used in oncology to disrupt the spindle assembly checkpoint during mitosis, driving cancer cells into mitotic catastrophe[3].
-
ENL YEATS Domain Inhibitors: Utilized in the treatment of Acute Myeloid Leukemia (AML). The azaindole nitrogen forms a critical salt bridge/hydrogen bond with the Glu75 side chain in the target protein's binding pocket[4].
Modular late-stage functionalization sites on the 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold.
Protocol 2: Buchwald-Hartwig Amination at the C6 Position
Rationale: The C6 position of the 5-azaindole is electron-deficient, making it highly amenable to oxidative addition by Palladium(0)[3].
-
Setup: Combine 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired secondary amine (1.2 eq), Pd
(dba) (5 mol%), Xantphos (10 mol%), and Cs CO (2.0 eq) in anhydrous 1,4-dioxane. -
Reaction: Degas the mixture via three freeze-pump-thaw cycles, then heat at 100 °C for 12 hours.
-
Self-Validation: The success of the coupling is definitively confirmed by mass spectrometry. The starting material exhibits a characteristic 3:1 isotopic pattern due to
. The disappearance of this isotopic signature in the product mass spectrum serves as absolute confirmation of successful chlorine displacement.
Conclusion
2-Chloro-5-ethynylpyridin-4-amine is far more than a simple chemical intermediate; it is a strategically designed precursor that unlocks access to the privileged 5-azaindole pharmacophore. By leveraging the predictable and robust 5-endo-dig cycloisomerization, synthetic chemists can rapidly generate 6-chloro-1H-pyrrolo[3,2-c]pyridine. The built-in orthogonality of the C6-chlorine and the N1-pyrrole nitrogen provides a highly modular platform for the development of next-generation kinase and epigenetic inhibitors.
References
-
Kordubailo, M. V.; Tolmachev, A. A. - Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry 2025, 23 (3), 3 – 10. URL:[Link]
-
National Institutes of Health (PMC) - Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia. URL:[Link]
- European Patent Office (EP 2686318 B1) - PYRROLOPYRIDINEAMINO DERIVATIVES AS MPS1 INHIBITORS.
Sources
- 1. CAS 1261079-58-6 | 3H30-5-6J | MDL MFCD18157668 | 2-Chloro-5-ethynylpyridin-4-amine | SynQuest Laboratories [synquestlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. 2-chloro-5-ethynylpyridin-4-amine,1261079-58-6-Amadis Chemical [amadischem.com]
